molecular formula C10H15NO B2667432 N-(2-Cyclopropylcyclobutyl)prop-2-enamide CAS No. 2224299-01-6

N-(2-Cyclopropylcyclobutyl)prop-2-enamide

Cat. No.: B2667432
CAS No.: 2224299-01-6
M. Wt: 165.236
InChI Key: WTTHURLOPPPQQU-UHFFFAOYSA-N
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Description

N-(2-Cyclopropylcyclobutyl)prop-2-enamide is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.236 g/mol. This compound is characterized by the presence of a cyclopropyl group attached to a cyclobutyl ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of N-(2-Cyclopropylcyclobutyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the Schotten-Baumann reaction, where propargylamine is treated with acryloyl chloride under controlled conditions . This method typically yields the desired amide compound in good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

N-(2-Cyclopropylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-Cyclopropylcyclobutyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its effects on various biological pathways. In industry, it is used as an additive in water-based drilling fluids to enhance their properties under high-temperature and high-pressure conditions .

Mechanism of Action

The mechanism of action of N-(2-Cyclopropylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Cyclopropylcyclobutyl)prop-2-enamide can be compared with other similar compounds, such as N-(hydroxymethyl)prop-2-enamide and butyl prop-2-enoate. These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its cyclopropyl and cyclobutyl moieties, which impart distinct chemical and physical properties.

Properties

IUPAC Name

N-(2-cyclopropylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)11-9-6-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTHURLOPPPQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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